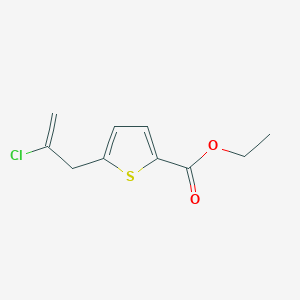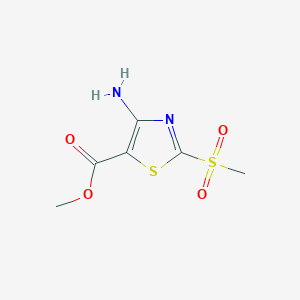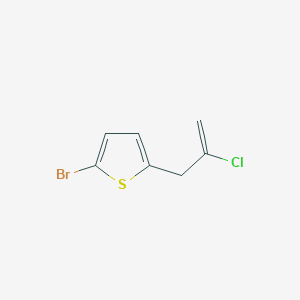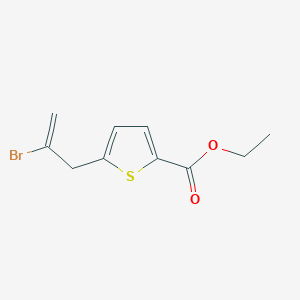
2-Chloro-3-(5-ethoxycarbonyl-2-thienyl)-1-propene
説明
2-Chloro-3-(5-ethoxycarbonyl-2-thienyl)-1-propene, also known as CETP, is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. CETP is a member of the propene family of compounds, which are widely used in the synthesis of various organic compounds.
作用機序
The mechanism of action of 2-Chloro-3-(5-ethoxycarbonyl-2-thienyl)-1-propene is not fully understood, although it is believed to involve the inhibition of this compound, an enzyme that is responsible for the transfer of cholesterol esters from HDL cholesterol to LDL cholesterol. This inhibition is believed to result in an increase in HDL cholesterol levels and a decrease in LDL cholesterol levels, which may be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in both in vitro and in vivo models. In vitro studies have shown that this compound inhibitors are capable of reducing levels of LDL cholesterol and increasing levels of HDL cholesterol. In vivo studies have shown that this compound inhibitors are capable of reducing the risk of cardiovascular disease and improving cognitive function in patients with Alzheimer's disease.
実験室実験の利点と制限
The advantages of using 2-Chloro-3-(5-ethoxycarbonyl-2-thienyl)-1-propene in lab experiments include its high degree of purity, its stability, and its ability to be easily synthesized. However, there are also some limitations to using this compound in lab experiments, including its potential toxicity and the need for specialized equipment and expertise to handle it safely.
将来の方向性
There are several future directions for research on 2-Chloro-3-(5-ethoxycarbonyl-2-thienyl)-1-propene, including the development of new this compound inhibitors for the treatment of various diseases, the study of the mechanism of action of this compound inhibitors, and the development of new methods for the synthesis of this compound. Additionally, there is a need for further research on the potential side effects of this compound inhibitors, as well as their long-term effects on patient health.
科学的研究の応用
2-Chloro-3-(5-ethoxycarbonyl-2-thienyl)-1-propene has been extensively studied for its potential applications in the field of scientific research. One of the primary areas of research has been in the development of new drugs for the treatment of various diseases. For example, this compound inhibitors have been studied for their potential use in the treatment of cardiovascular disease, as they are believed to be capable of reducing levels of low-density lipoprotein (LDL) cholesterol and increasing levels of high-density lipoprotein (HDL) cholesterol. This compound inhibitors have also been studied for their potential use in the treatment of Alzheimer's disease, as they are believed to be capable of reducing levels of beta-amyloid, a protein that is associated with the development of Alzheimer's disease.
特性
IUPAC Name |
ethyl 5-(2-chloroprop-2-enyl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2S/c1-3-13-10(12)9-5-4-8(14-9)6-7(2)11/h4-5H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHHYWSJLCGRAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)CC(=C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201205851 | |
| Record name | Ethyl 5-(2-chloro-2-propen-1-yl)-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201205851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
951886-11-6 | |
| Record name | Ethyl 5-(2-chloro-2-propen-1-yl)-2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951886-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(2-chloro-2-propen-1-yl)-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201205851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethanol, 2-[2-[2-(phenylthio)ethoxy]ethoxy]-](/img/structure/B3314358.png)











